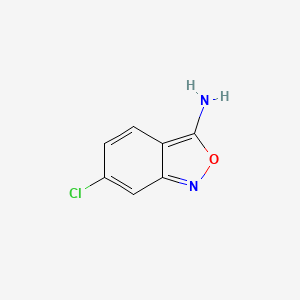

3-Amino-6-chlorobenzisoxazole

Description

3-Amino-6-chlorobenzisoxazole (molecular formula: C₇H₅ClN₂O, molecular weight: 168.58 g/mol) is a heterocyclic aromatic compound featuring a benzisoxazole core substituted with an amino group (-NH₂) at position 3 and a chlorine atom (-Cl) at position 5. This compound is of significant interest in pharmaceutical research due to the benzisoxazole scaffold's prevalence in bioactive molecules. The chloro substituent enhances electron-withdrawing effects, influencing reactivity and stability, while the amino group provides a site for further functionalization. Applications include its use as an intermediate in synthesizing antipsychotics, antibiotics, and enzyme inhibitors .

Properties

Molecular Formula |

C7H5ClN2O |

|---|---|

Molecular Weight |

168.58 g/mol |

IUPAC Name |

6-chloro-2,1-benzoxazol-3-amine |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,9H2 |

InChI Key |

BXZYDJXZBXIDCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chlorobenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with chlorinated aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of 3-Amino-6-chlorobenzisoxazole often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chlorobenzisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzisoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

3-Amino-6-chlorobenzisoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-chlorobenzisoxazole involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Amino-6-chlorobenzisoxazole with analogous benzisoxazole derivatives, emphasizing substituent effects:

Key Observations:

- Electron-Donating Groups : The methoxy group in 4-Methoxybenzo[d]isoxazol-3-amine improves solubility due to its polar nature but may reduce metabolic stability compared to chloro substituents .

- Nitro Group Impact : 5-Chloro-6-nitro-1,3-benzoxazol-2-amine exhibits lower solubility and higher reactivity due to the nitro group, limiting its direct pharmaceutical use but making it valuable in synthetic chemistry .

Stability and Reactivity

- Chloro and bromo substituents confer stability against hydrolysis compared to nitro groups, which may degrade under reducing conditions .

- The amino group at position 3 in 3-Amino-6-chlorobenzisoxazole allows for facile derivatization (e.g., acetylation or sulfonation), a feature less accessible in nitro-substituted analogs .

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.